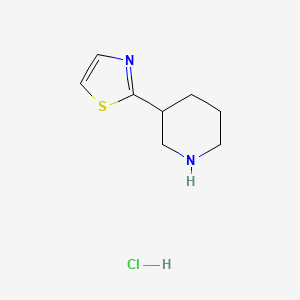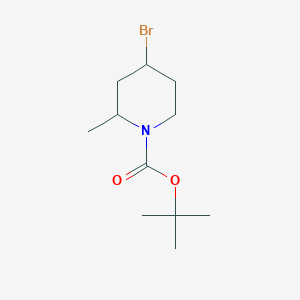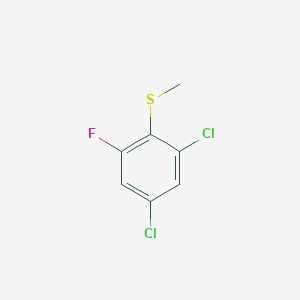
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid (CFTP) is an organic compound with a wide array of uses in scientific research and industrial applications. CFTP is a member of the acetic acid family, and is known for its stability and low toxicity. It is used in a variety of applications, from synthesis of pharmaceuticals to the production of polymers. In
科学研究应用
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid is widely used in scientific research due to its stability and low toxicity. It has been used in a variety of applications, including the synthesis of pharmaceuticals, the production of polymers, and as a reagent in organic synthesis. This compound is also used as a catalyst in the synthesis of polymers, and as a solvent in the production of polymers. In addition, this compound has been used in the synthesis of a variety of compounds, including nitroaromatic compounds, organosulfur compounds, and organophosphorus compounds.
作用机制
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid is an organic compound that acts as a proton donor, meaning that it can donate protons to other molecules. This allows this compound to act as an acid catalyst in the synthesis of polymers, and as a solvent in the production of polymers. This compound also acts as a reducing agent, meaning that it can reduce other molecules. This allows this compound to be used in the synthesis of a variety of compounds, including nitroaromatic compounds, organosulfur compounds, and organophosphorus compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have a protective effect against oxidative stress in cells, and has been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have an inhibitory effect on the production of reactive oxygen species, and has been shown to have a protective effect against DNA damage. Finally, this compound has been shown to have an inhibitory effect on the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid in laboratory experiments include its stability and low toxicity. This compound is also relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not soluble in water, and is not very soluble in organic solvents. Additionally, this compound is not very reactive, and can be difficult to work with in certain laboratory applications.
未来方向
The future of 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid is promising, as it has a variety of potential applications in scientific research and industrial applications. In the future, this compound may be used to synthesize a variety of compounds, including pharmaceuticals, polymers, and organosulfur compounds. Additionally, this compound may be used in the production of polymers, and as a catalyst in the synthesis of polymers. Finally, this compound may be used in the synthesis of nitroaromatic compounds, organosulfur compounds, and organophosphorus compounds.
合成方法
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid can be synthesized through a variety of methods, including the hydrolysis of 2-chloro-3-fluoro-4-trifluoromethylphenylacetyl chloride. This reaction involves the conversion of the acyl chloride to the corresponding carboxylic acid via hydrolysis in the presence of an acid catalyst. The reaction can be conducted in a variety of solvents, including methanol, ethanol, and water. Other methods of synthesis include the reaction of 2-chloro-3-fluoro-4-trifluoromethylphenylacetyl chloride with an alcohol or amine, or the reaction of 2-chloro-3-fluoro-4-trifluoromethylphenylacetyl chloride with an alkyl halide.
属性
IUPAC Name |
2-[2-chloro-3-fluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-7-4(3-6(15)16)1-2-5(8(7)11)9(12,13)14/h1-2H,3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPVVEVHBAIVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

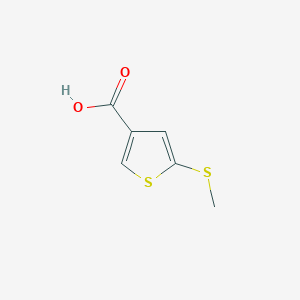
![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)

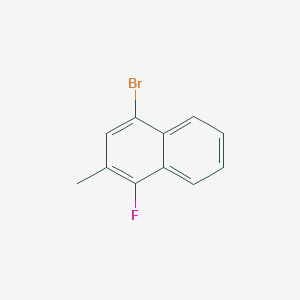
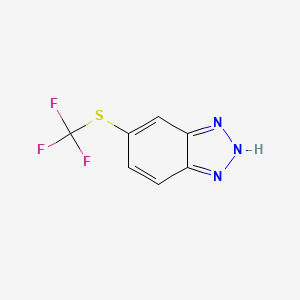
![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)
![5-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B6314367.png)
